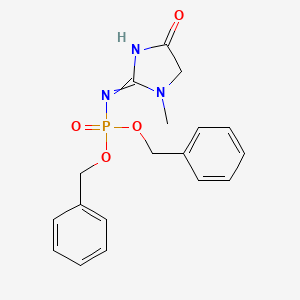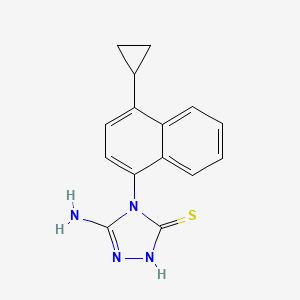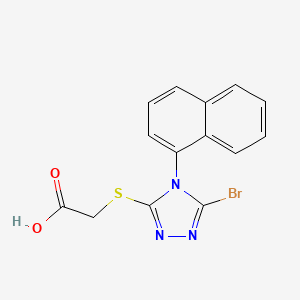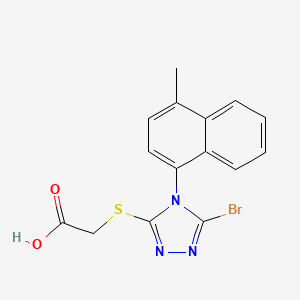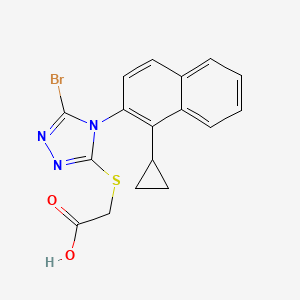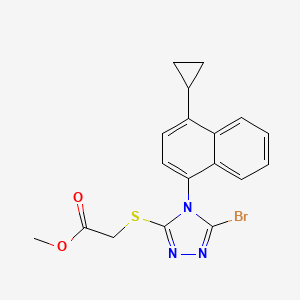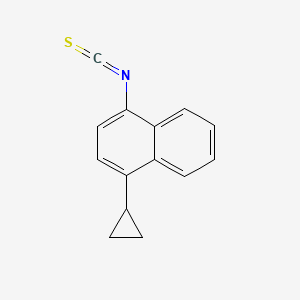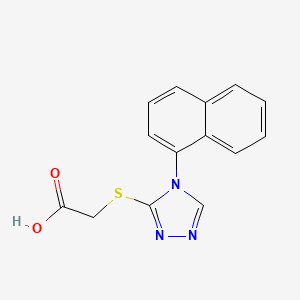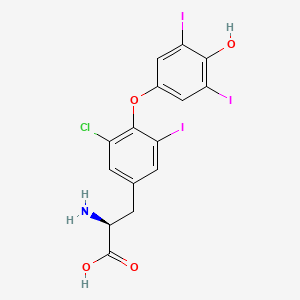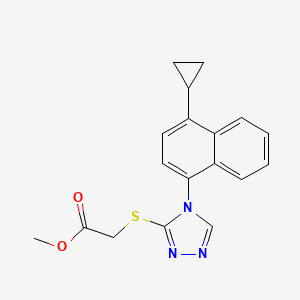
Darifenacin N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Darifenacin N-Oxide is a derivative of Darifenacin, a muscarinic receptor antagonist primarily used to treat overactive bladder. This compound is formed through the oxidation of Darifenacin and is considered a potential impurity in commercial preparations of Darifenacin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Darifenacin N-Oxide typically involves the oxidation of Darifenacin. Common reagents used for this oxidation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide in methanol, and sodium perborate in acetic acid . These reagents facilitate the conversion of tertiary nitrogen compounds to N-oxides under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of efficient oxygen sources and catalysts to achieve high yields of the N-oxide. The use of continuous flow processes with catalysts like titanium silicalite in packed-bed microreactors has been noted for its efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Darifenacin N-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction for its formation.
Reduction: Potential reduction back to Darifenacin under specific conditions.
Substitution: Possible substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, titanium silicalite with hydrogen peroxide, sodium perborate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: this compound.
Reduction: Darifenacin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Darifenacin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the stability of N-oxides.
Biology: Investigated for its potential biological activity and interactions with muscarinic receptors.
Medicine: Studied as a potential impurity in Darifenacin formulations, impacting the efficacy and safety of the drug.
Industry: Used in the development of analytical methods to detect and quantify impurities in pharmaceutical preparations
Mécanisme D'action
Darifenacin N-Oxide, like Darifenacin, is believed to interact with muscarinic receptors, particularly the M3 receptor subtype. This interaction inhibits the contraction of bladder smooth muscle, reducing symptoms of overactive bladder . The exact molecular pathways and targets involved in the action of this compound are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Darifenacin: The parent compound, used to treat overactive bladder.
Solifenacin: Another muscarinic receptor antagonist used for similar indications.
Vibegron: A beta-3 adrenergic agonist used for overactive bladder, with a different mechanism of action.
Uniqueness
Darifenacin N-Oxide is unique due to its formation as an oxidative impurity and its potential impact on the stability and efficacy of Darifenacin formulations. Its study helps in understanding the stability of pharmaceutical compounds and the development of methods to control impurities.
Propriétés
Numéro CAS |
1391080-40-2 |
|---|---|
Formule moléculaire |
C28H30N2O3 |
Poids moléculaire |
442.55 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Darifenacin Impurity C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


